molecular formula C22H21ClN4O B2748165 2-(2-Chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1334374-13-8

2-(2-Chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2748165
CAS No.: 1334374-13-8
M. Wt: 392.89
InChI Key: ICTCIZBCXHHPSK-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic chemical compound designed for research and development applications, particularly in medicinal chemistry. This molecule features a piperazine core, a privileged scaffold in drug discovery that is frequently found in biologically active compounds across numerous therapeutic areas . The structure incorporates a 2-chlorophenyl ketone group and a 6-phenylpyrimidine substituent, making it a versatile intermediate for constructing more complex molecules. Piperazine derivatives are recognized for their ability to improve the physicochemical properties of lead compounds and are commonly utilized as building blocks in the synthesis of potential pharmaceuticals . Such N-acylpiperazine derivatives serve as key synthons in the exploration of new therapeutic agents. Researchers can employ this compound as a precursor in the design and synthesis of novel molecules for screening against various biological targets. The presence of the pyrimidine ring, a common pharmacophore, further enhances its utility in developing kinase inhibitors or other small-molecule modulators. This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O/c23-19-9-5-4-8-18(19)14-22(28)27-12-10-26(11-13-27)21-15-20(24-16-25-21)17-6-2-1-3-7-17/h1-9,15-16H,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTCIZBCXHHPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic organic molecule with potential pharmaceutical applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SARs).

Chemical Structure

The structure of the compound can be described as follows:

  • Molecular Formula : C23H29ClN2O
  • Key Functional Groups :
    • Chlorophenyl moiety
    • Piperazine ring
    • Pyrimidine derivative

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential in different therapeutic areas.

Antitumor Activity

Research indicates that derivatives of pyrimidine, including those related to the compound , exhibit significant antitumor properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation.

Table 1: Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF-7 (Breast)0.0312
Compound BHeLa (Cervical)0.045
Compound CA549 (Lung)0.025

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for treating conditions like Alzheimer's disease and gastric ulcers.

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (µM)Reference
Acetylcholinesterase2.14
Urease1.13

The biological activity of the compound is primarily attributed to its ability to interact with specific protein targets through various mechanisms:

  • Binding Affinity : The piperazine and pyrimidine moieties enhance binding affinity to target proteins, such as kinases and enzymes involved in cellular signaling.
  • Inhibition of Key Pathways : It disrupts critical pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of the compound. Modifications in the chemical structure can significantly affect its potency and selectivity.

  • Piperazine Ring : Variations in substituents on the piperazine ring can enhance or diminish enzyme inhibition.
  • Chlorophenyl Group : The presence of chlorine atoms can influence lipophilicity and bioavailability.

Table 3: SAR Insights

ModificationEffect on Activity
Increased lipophilicityEnhanced absorption
Substituted piperazineImproved AChE inhibition

Case Studies

Several case studies have demonstrated the effectiveness of compounds similar to This compound :

  • Case Study on Anticancer Efficacy : A study involving a series of pyrimidine derivatives showed that modifications led to enhanced anticancer activity against breast cancer cells, with some compounds achieving IC50 values below 0.03 µM.
  • Enzyme Inhibition Study : Another investigation focused on the inhibition of urease by related compounds demonstrated that structural modifications could lead to a significant decrease in urease activity, suggesting potential applications in treating infections associated with urease-producing bacteria.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that compounds containing pyrimidine structures exhibit notable antitumor properties. For example, derivatives similar to 2-(2-Chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone have been evaluated for their efficacy against various cancer cell lines. These compounds often target specific kinases involved in tumor growth and proliferation, showcasing their potential as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Research indicates that piperazine derivatives can inhibit the growth of certain bacterial strains and fungi, making them candidates for developing new antibiotics or antifungal medications . The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its penetration into microbial cells.

Neuropharmacological Effects

Piperazine derivatives are known for their activity in the central nervous system. Compounds like this compound may exhibit anxiolytic or antidepressant effects by modulating neurotransmitter systems, particularly serotonin and dopamine pathways . This area of research is promising for developing new treatments for mood disorders.

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperazine or pyrimidine rings can lead to significant changes in potency and selectivity against specific targets .

Case Study 1: Anticancer Activity

In a recent study, a series of pyrimidine derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results indicated that modifications to the piperazine ring significantly enhanced cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range. The study concluded that further optimization could yield potent anticancer agents .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of various piperazine derivatives demonstrated that those containing a chlorophenyl group showed superior antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus. The study highlighted the importance of hydrophobic interactions in enhancing antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antipsychotic Piperazine Derivatives

Key structural analogs include:

Compound Name Substituents on Piperazine Biological Activity Catalepsy Induction Source
2-(2-Chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone 6-Phenylpyrimidin-4-yl Anti-dopaminergic, anti-serotonergic Moderate Target compound
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone 2-Methoxyphenyl High anti-dopaminergic activity Low
1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone 2,3-Dichlorophenyl Balanced anti-dopaminergic/serotonergic Low
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Phenyl Antipsychotic (theoretical) Not reported
  • Activity Insights :
    • The 6-phenylpyrimidin-4-yl group in the target compound may enhance serotonin receptor affinity compared to simpler aryl substituents (e.g., phenyl or methoxyphenyl) .
    • Chlorine substituents (as in 2,3-dichlorophenyl analogs) correlate with reduced catalepsy, suggesting a favorable atypical antipsychotic profile .
    • QSAR studies indicate QPlogBB (brain/blood partition coefficient) and electron affinity (EA) are critical for anti-dopaminergic activity, aligning with the target compound’s structural features .

Antimicrobial and Antiparasitic Analogs

Compound Name Core Structure Therapeutic Target Key Feature Source
(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Pyridine-piperazine Trypanosoma cruzi (Chagas disease) Non-azolic CYP51 inhibition
[4-[[4-(4-Chlorophenyl)pyrimidin-2-yl]amino]phenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone Pyrimidine-piperazine Anticandidal/antifungal Hydroxyethyl group enhances solubility
N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide Azetidinone-piperazine Antibacterial β-lactam hybrid structure
  • Functional Contrasts: UDO replaces pyrimidine with pyridine, enhancing selectivity for parasitic CYP51 over human targets . Azetidinone derivatives (e.g., ) introduce β-lactam-like reactivity, broadening antimicrobial scope but diverging from the target’s CNS focus.

Research Findings and Implications

  • Pharmacological Gaps : While the target compound shares anti-dopaminergic/anti-serotonergic activity with biphenyl-piperazine analogs , its pyrimidine ring may confer unique pharmacokinetic properties (e.g., metabolic stability) requiring further in vivo validation.
  • Therapeutic Potential: Structural similarities to UDO suggest unexplored antiparasitic applications, though its primary focus remains CNS disorders.

Preparation Methods

Reaction Mechanism and Conditions

NAS is widely employed to attach the piperazine ring to the pyrimidine scaffold. In this approach, 4-chloro-6-phenylpyrimidine reacts with piperazine under basic conditions, typically using cesium carbonate (Cs₂CO₃) as a base in ethanol (EtOH) at 80–100°C. The chlorine atom at the 4-position of pyrimidine is displaced by the piperazine nitrogen, forming the C–N bond (Figure 1).

Key reagents :

  • 4-Chloro-6-phenylpyrimidine : Synthesized via cyclocondensation of benzoylacetonitrile with chlorinated urea derivatives.
  • Piperazine : Often used in excess (2–3 equiv.) to drive the reaction to completion.

Optimization Insights :

  • Elevated temperatures (100°C) improve reaction rates but may lead to side products like N-alkylated derivatives.
  • Polar aprotic solvents (e.g., DMF) are avoided due to competing solvolysis.

Post-Substitution Functionalization

After NAS, the intermediate 1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone undergoes Friedel-Crafts acylation with 2-chlorobenzoyl chloride. This step requires aluminum chloride (AlCl₃) as a Lewis catalyst in dichloromethane (DCM) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the ethanone group para-directing the acyl group to the ortho position of the chlorophenyl ring.

Yield : 68–75% after purification by silica gel chromatography.

Friedel-Crafts Acylative Coupling

Direct Acylation Strategy

An alternative route involves pre-forming the 2-chlorophenyl ethanone fragment and coupling it to the piperazine-pyrimidine core. 2-Chlorophenylacetyl chloride is reacted with 4-(6-phenylpyrimidin-4-yl)piperazine in the presence of trimethylamine (TEA) to scavenge HCl.

Advantages :

  • Avoids harsh Lewis acids like AlCl₃.
  • Enables milder conditions (room temperature, 24 h).

Limitations :

  • Lower yields (55–60%) due to competing N-acylation of the piperazine.

Multi-Step Convergent Synthesis

Fragment Coupling Approach

This method involves independent synthesis of the pyrimidine-piperazine and 2-chlorophenyl ethanone fragments, followed by coupling via amide bond formation.

Step 1 : Synthesis of 4-(6-phenylpyrimidin-4-yl)piperazine (as in Section 2.1).
Step 2 : Preparation of 2-(2-chlorophenyl)acetic acid via Grignard addition to 2-chlorobenzonitrile, followed by hydrolysis.
Step 3 : Activation of the carboxylic acid using EDCl/HOBt and coupling with the piperazine fragment in THF at 0°C.

Yield : 82% overall after three steps.

Cyclization-Oxidation Sequence

A novel approach reported in recent literature involves cyclizing 2-(2-chlorophenyl)-1-(piperazin-1-yl)propan-1-one with 6-phenylpyrimidine-4-carbaldehyde under oxidative conditions (MnO₂, DCM). This one-pot method simplifies purification but requires strict stoichiometric control.

Comparative Analysis of Methods

Method Reagents/Conditions Yield (%) Purity (%) Scalability
NAS + Friedel-Crafts Cs₂CO₃, EtOH, 100°C; AlCl₃, DCM 68–75 ≥95 Moderate
Direct Acylation TEA, DCM, RT 55–60 90 Low
Convergent Synthesis EDCl/HOBt, THF, 0°C 82 98 High
Cyclization-Oxidation MnO₂, DCM, RT 78 92 Moderate

Key Findings :

  • The convergent synthesis offers the highest yield and purity, making it preferable for industrial applications.
  • Direct acylation is limited by side reactions but useful for small-scale lab synthesis.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Ethanol and THF are prioritized in large-scale processes due to their low toxicity and ease of recycling. Catalysts like Cs₂CO₃ are recovered via aqueous extraction, reducing costs by 15–20%.

Continuous Flow Synthesis

Recent pilot studies demonstrate that NAS reactions performed in continuous flow reactors achieve 90% conversion in 30 minutes , compared to 8 hours in batch reactors. This method reduces thermal degradation and improves consistency.

Q & A

Q. Key Optimization Parameters :

  • Catalysts: ZnCl₂ in glacial acetic acid for Friedel-Crafts-type reactions .
  • Stoichiometry: Maintain a 1.2:1 molar ratio of nucleophile to electrophile to minimize side products.

(Basic) Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for chlorophenyl and pyrimidine groups) and piperazine methylene signals (δ 3.2–3.8 ppm). Analyze coupling patterns to confirm substitution positions .
  • IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹ for the ethanone group) and C-Cl bonds (~750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragment patterns to validate the structure .

(Advanced) How does the chlorophenyl substituent influence biological activity compared to other halogenated analogs?

Methodological Answer :
Structure-activity relationship (SAR) studies suggest:

  • Enhanced Lipophilicity : The chlorine atom increases logP, improving membrane permeability compared to fluorine or hydrogen analogs.
  • Electron-Withdrawing Effects : Stabilizes the ketone group, potentially enhancing receptor binding.
  • Biological Data : In antimicrobial assays, chlorinated analogs showed 2–3× higher activity than non-halogenated counterparts, likely due to improved target interaction .

Q. Experimental Design :

  • Synthesize fluoro-, bromo-, and unsubstituted analogs.
  • Compare IC₅₀ values in enzyme inhibition or cell-based assays.

(Advanced) What crystallographic data exist for structurally similar piperazine-containing compounds, and how can this inform conformational analysis?

Q. Methodological Answer :

  • Bond Angles/Lengths : In analogs like 2-chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone, crystallography reveals:
    • Piperazine ring puckering (chair conformation).
    • C-Cl bond length: ~1.74 Å, influencing electronic distribution .
  • Applications : Use Mercury Software to overlay structures and predict bioactive conformations. Compare torsion angles (N-C-C-O) to assess flexibility .

(Advanced) How can contradictions between in vitro and in vivo biological activity data be resolved?

Q. Methodological Answer :

  • Pharmacokinetic Factors : Test metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.
  • Dosage Adjustments : Increase in vivo doses to compensate for poor bioavailability.
  • Model Selection : Use zebrafish or rodent models with optimized dosing schedules to bridge in vitro-in vivo gaps .

(Basic) What safety considerations are critical when handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • First Aid : For skin contact, wash with soap/water immediately; for ingestion, seek medical attention and provide SDS (e.g., CAS 67914-60-7 guidelines) .

(Advanced) What computational modeling approaches predict receptor binding affinities for this hybrid compound?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to dopamine D2/D3 receptors (common piperazine targets). Analyze binding poses for hydrogen bonds with pyrimidine nitrogen atoms .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Calculate binding free energies (MM-PBSA) .

(Advanced) How do solvent polarity and proticity affect ketone group stability during synthesis?

Q. Methodological Answer :

  • Polar Aprotic Solvents (DMF, DMSO) : Stabilize charged intermediates but may promote keto-enol tautomerism.
  • Protic Solvents (Ethanol) : Reduce enolization but slow reaction rates. Optimize by using DMF for coupling steps and switching to ethanol for crystallization .

(Basic) What purification strategies are recommended for isolating this compound?

Q. Methodological Answer :

  • Liquid-Liquid Extraction : Separate organic phases using dichloromethane and brine.
  • Chromatography : Use silica gel with 3:7 ethyl acetate/hexane. Monitor fractions via UV-Vis at 254 nm .

(Advanced) Which metabolically labile positions warrant modification to improve pharmacokinetics?

Q. Methodological Answer :

  • Piperazine Ring : N-methylation reduces oxidative metabolism.
  • Pyrimidine Group : Introduce electron-withdrawing substituents (e.g., CF₃) to block CYP450-mediated degradation.
  • In Vivo Testing : Compare plasma half-lives of modified analogs in rodent models .

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